Home > Products > Screening Compounds P16970 > 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one
6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one - 1616828-53-5

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2682559
CAS Number: 1616828-53-5
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4(3H)-Quinazolinone, 6-bromo-8-methoxy-” is a chemical compound . It is also known as 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot multicomponent synthesis of novel thiazolylhydrazone derivatives has been described . Another study reported the synthesis of coumarin-resveratrol hybrids . A Knoevenagel reaction in [MMIm][MSO4] has also been used for the synthesis of coumarins .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, the InChI and Canonical SMILES can provide information about the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, a study reported the use of the Knoevenagel reaction in [MMIm][MSO4] for the synthesis of coumarins .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be determined .

Overview

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine-like ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of bromine and methoxy groups in its structure suggests possible interactions with biological targets, enhancing its pharmacological profile.

Source and Classification

The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that derivatives of quinazoline can exhibit selective cytotoxicity against various cancer cell lines, making them valuable in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with anthranilic acid or its derivatives. In one method, N-bromosuccinimide is used to brominate anthranilic acid in acetonitrile to yield 5-bromoanthranilic acid.
  2. Formation of Intermediate: This intermediate is then reacted with chloroacetyl chloride under basic conditions to form a 6-bromo-4-oxoquinazoline derivative.
  3. Final Cyclization: The final cyclization step involves reacting the intermediate with methoxy-containing reagents to introduce the methoxy group at the 8-position of the quinazoline ring.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one can be represented as follows:

  • Molecular Formula: C_10H_10BrN_2O_2
  • Molecular Weight: Approximately 273.1 g/mol
  • Structural Features:
    • A bromo substituent at position 6.
    • A methoxy group at position 8.
    • A carbonyl group at position 4.

The structural integrity of this compound can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the presence of characteristic signals in the NMR spectrum can indicate the positions of hydrogen atoms relative to the functional groups present .

Chemical Reactions Analysis

Reactions and Technical Details

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one can undergo several chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives with enhanced biological properties.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine under appropriate conditions, potentially altering its biological activity.
  3. Cyclization Reactions: Further cyclization can occur if other reactive groups are present, leading to more complex structures.

These reactions are crucial for modifying the compound's activity and improving its efficacy against specific biological targets .

Mechanism of Action

Process and Data

The mechanism of action for 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one primarily involves its interaction with specific protein targets within cancer cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways:

  1. Targeting Epidermal Growth Factor Receptor (EGFR): The compound has shown binding affinity towards EGFR, which is often overexpressed in various cancers. Molecular docking studies indicate that it forms critical interactions with amino acid residues in the receptor's active site.
  2. Inducing Apoptosis: By inhibiting EGFR signaling pathways, the compound may induce apoptosis in cancer cells, effectively reducing tumor growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one include:

  • Appearance: Typically appears as a solid or crystalline form.
  • Melting Point: Reported melting points range from 150°C to 160°C depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites on the quinazoline ring .

Applications

Scientific Uses

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one has several potential applications in scientific research:

  1. Anticancer Research: As a potential anticancer agent, it is studied for its ability to selectively target cancerous cells while sparing normal cells.
  2. Drug Development: Its structural characteristics make it a candidate for further modification and optimization in drug design aimed at treating various malignancies.
  3. Biochemical Studies: Used in studies investigating signal transduction pathways related to cancer biology.
Synthetic Methodologies and Structural Optimization

Fragment-Based Combinatorial Screening for Dual-Target Inhibitor Design

Fragment-based combinatorial screening represents a pivotal strategy in developing quinazolinone derivatives with polypharmacological profiles. This approach systematically assembles molecular fragments to create hybrid scaffolds capable of simultaneous interaction with multiple therapeutic targets. For 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one derivatives, research has demonstrated their utility as dual-target inhibitors against critical oncology targets, particularly poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). The fragment-based design capitalizes on the quinazolinone core's inherent hydrogen-bonding capability and planar structure, which facilitates interactions with the conserved catalytic domains of these structurally diverse proteins [3].

The combinatorial screening process involves tethering pharmacophoric fragments known to engage specific target binding sites. For PARP1 inhibition, fragments with hydrogen-bond-accepting motifs (e.g., carboxamide analogs) are incorporated to interact with the nicotinamide-binding site. Meanwhile, BRD4-binding fragments typically feature hydrophobic aromatic systems that occupy the acetyl-lysine recognition pocket. The 6-bromo-8-methoxy substitution pattern emerges as structurally optimal, where the bromine atom provides both steric bulk and electron-withdrawing properties, while the methoxy group offers electron-donating character and metabolic stability. This strategic fragment assembly yielded compound ADTL-BPI1901 (19d), which exhibited balanced nanomolar inhibitory potency against both PARP1 (IC₅₀ = 8.3 nM) and BRD4 (IC₅₀ = 25.7 nM) in biochemical assays. The compound demonstrated significant in vivo antitumor efficacy in triple-negative breast cancer models, validating the fragment-based combinatorial approach [3].

Multi-Stage Structural Optimization of Quinazolinone Derivatives

Structural optimization of quinazolinone derivatives follows a multi-stage process to enhance target affinity, selectivity, and drug-like properties. Initial optimization focuses on the quinazolinone core through catalytic synthesis methods, followed by systematic modification at the 2, 3, and 6 positions to establish structure-activity relationships.

Table 1: Structural Optimization Strategies for Quinazolinone Derivatives

Optimization StageChemical FocusSynthetic MethodologyImpact on Bioactivity
Core SynthesisQuinazolinone ring formationCopper-catalyzed tandem reactionsEnables high-yield scaffold assembly (up to 91%) [7]
Position 2 ModificationThiol group incorporationAlkylation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneAliphatic chains (e.g., butyl) enhance cytotoxicity (IC₅₀ = 15.85 μM vs MCF-7) [4]
Position 3 ModificationAryl/alkyl substitutionAcid-catalyzed condensation with aldehydesInfluences NMDA receptor subunit selectivity [7]
Halogen OptimizationBromine positionRegioselective bromination6-Bromo substitution maximizes EGFR affinity [4] [7]

Copper catalysis provides efficient routes to quinazolinone cores under environmentally benign conditions. Deng and colleagues developed an aerobic copper-catalyzed tandem reaction between 2-aminobenzamides and tertiary amines, achieving yields up to 91% under mild conditions [7]. Subsequent modifications at position 2 significantly impact biological activity, where thiol group incorporation followed by alkylation with varied halides modulates anticancer potency. Notably, derivatives featuring aliphatic linkers (e.g., compound 8a with a butyl chain) demonstrated superior cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15.85 ± 3.32 μM) compared to aromatic analogs, attributed to enhanced hydrophobic interactions within the EGFR kinase domain [4]. Position 3 modifications through acid-catalyzed condensations with substituted aldehydes enable tuning of receptor selectivity, particularly for NMDA receptor subtypes. Microwave-assisted synthesis further enhances reaction efficiency, reducing optimization cycle times while improving regioselectivity [7].

Regioselective Bromination and Methoxylation Strategies

Regioselective functionalization at the 6- and 8-positions of the quinazolinone scaffold requires precise control of electronic and steric factors during synthesis. Bromination strategies leverage the inherent electron density distribution of the dihydroquinazolinone system, where position 6 exhibits higher nucleophilic character compared to position 8.

Table 2: Regioselective Functionalization Approaches

Reaction TypeReagents/ConditionsRegioselectivityKey IntermediateYield
BrominationN-Bromosuccinimide (NBS)/AcetonitrileC6 > C86-Bromo-3,4-dihydroquinazolin-4-one65-85% [4] [7]
MethoxylationCu(I)-catalyzed O-arylationC8-specific8-Hydroxy-6-bromo-3,4-dihydroquinazolin-4-one70-78% [7]
Sequential Bromo-MethoxyNBS followed by SNAr methoxylation6-Br, 8-OMe6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one60-68% [7]

N-Bromosuccinimide (NBS) serves as the preferred electrophilic bromination agent due to its controllable reactivity in aprotic solvents like acetonitrile. This regioselectivity arises from the electron-donating effect of the adjacent nitrogen at position 1, which activates the para-position (C6) for electrophilic substitution. Computational studies confirm that the C6 position exhibits a Fukui function (f⁻) value of 0.067 versus 0.042 at C8, explaining the observed bromination preference [7]. Subsequent methoxylation at C8 employs copper(I)-catalyzed reactions using methoxide sources, capitalizing on the ortho-directing ability of the C6 bromine atom. This halogen acts as an ortho-director by reducing electron density at C8, facilitating nucleophilic aromatic substitution. The sequential bromination-methoxylation approach enables high regiocontrol critical for generating the 6-bromo-8-methoxy substitution pattern, with overall yields reaching 60-68% after optimization [7]. Alternative routes utilize pre-functionalized anthranilic acids, where 5-bromo-3-methoxyanthranilic acid provides direct access to the target substitution pattern without requiring late-stage C-H activation [7] [10].

Key Intermediates in the Synthesis of 6-Bromo-8-Methoxyquinazolinone Scaffolds

The synthesis of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one relies on strategically designed intermediates that enable regiochemical control and functional group compatibility. Two principal synthetic pathways dominate, differentiated by the stage at which bromine and methoxy groups are introduced.

Anthranilic acid derivatives serve as primary building blocks, with 5-bromo-3-methoxyanthranilic acid representing the most direct precursor. This commercially available compound undergoes cyclization with formamide or triethyl orthoformate to yield the quinazolinone core with pre-installed substituents. When inaccessible, this intermediate is synthesized via:

  • Regioselective bromination of 3-methoxyanthranilic acid using NBS in DMF at 0°C (yield: 72%)
  • Sandmeyer reaction on 3-methoxy-5-aminoanthranilic acid followed by diazotization/brominationThe crystalline intermediate 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one exhibits characteristic analytical properties: melting point 248-250°C, ¹H NMR (DMSO-d₆) δ 11.32 (s, 1H, NH), 7.45 (d, J = 2.8 Hz, 1H, ArH), 7.22 (d, J = 2.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.62 (t, 2H, CH₂), 2.92 (t, 2H, CH₂) [1] [7].

Alternative routes employ halogenated benzoxazin-4-ones as key intermediates. 6-Bromo-8-methoxy-3,1-benzoxazin-4-one is synthesized from the corresponding anthranilic acid derivative under reflux in acetic anhydride, followed by ring-opening with ammonia or amines. This approach facilitates N3-alkylation before ring closure, allowing diversification at position 3. Computational analyses of intermediates reveal that bromine substitution significantly increases molecular polarizability (from 54.24 to 55.07 ų) compared to non-brominated analogs, enhancing protein-ligand dispersion interactions. The methoxy group contributes to rotational barrier reduction (ΔG‡ = 8.7 kcal/mol), increasing conformational flexibility for target binding [9] [10].

Late-stage intermediates include 6-bromo-8-hydroxyquinazolin-4(3H)-one, which undergoes O-methylation under Mitsunobu conditions or with methyl iodide/potassium carbonate. This intermediate also enables alternative etherification, allowing synthesis of 8-alkoxy derivatives for structure-activity relationship studies. Suzuki coupling-capable intermediates like 6-bromo-8-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one provide handles for further derivatization at C2 or C3 positions while preserving the 6-bromo-8-methoxy pharmacophore [7].

Properties

CAS Number

1616828-53-5

Product Name

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

IUPAC Name

6-bromo-8-methoxy-3H-quinazolin-4-one

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.071

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)

InChI Key

IVHVBVMREUQUCX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1N=CNC2=O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.